1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a pyrazole ring
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12F3N5O3/c1-10-15(22-21-12-5-3-2-4-6-12)16(26)24(23-10)13-8-7-11(17(18,19)20)9-14(13)25(27)28/h2-9,23H,1H3 |
InChI Key |
YKUALHPQRRUTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the formation of the hydrazone derivative by reacting the pyrazole compound with phenylhydrazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride: Similar structure but with a piperazine ring instead of a pyrazole ring.
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: Contains a morpholine ring instead of a pyrazole ring.
α,α,α-Trifluoro-p-tolyl isocyanate: Contains an isocyanate group instead of a pyrazole ring.
Uniqueness
1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
